
1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(3-Chlorophenyl)piperazine, involves reactions with various substrates. For instance, one method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Applications De Recherche Scientifique
Solvolysis Studies
- Research on 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides offers insights into solvolysis rates, demonstrating the impact of substituents and the geometric configuration of the molecules in solvolysis reactions. This research is fundamental for understanding chemical reaction mechanisms and kinetics (Fujio et al., 1997).
Asymmetric Syntheses
- The compound has been utilized in asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines, highlighting its role in producing chiral amines. These findings are significant in the development of enantiomerically pure substances, important in pharmaceuticals and material science (Truong et al., 2007).
Building Block for Synthesis
- The compound serves as a building block in synthetic chemistry, particularly in the synthesis of N-acyl-2,2,2-trifluoroethylamines and related derivatives. Such applications are crucial in medicinal chemistry and the creation of novel compounds (Tanaka et al., 1993).
Polymer Synthesis
- 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine derivatives have been used in the synthesis of novel fluorinated polyimides. These materials exhibit good solubility and thermal stability, making them suitable for high-performance applications in electronics and aerospace (Yin et al., 2005).
Fluorescence Microscopy
- Derivatives of the compound have been explored in fluorescence microscopy for targeting biological entities like mitochondria. This research contributes to biomedical imaging and diagnostics (Amoroso et al., 2008).
Electron-Capture Detection
- The compound's derivatives are used in electron-capture detection techniques for environmental analytical chemistry, showcasing its application in detecting and analyzing pollutants and other environmental contaminants (Ford et al., 2007).
Aromatic Substitution Studies
- Research involving the aromatic substitution of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine derivatives provides insights into reaction mechanisms and potential applications in organic synthesis (Mejía & Togni, 2012).
Crystal Structure Analysis
- The study of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine derivatives contributes to our understanding of crystal structures and their properties, which is vital in materials science and molecular engineering (Delacy & Kennard, 1972).
Drug Discovery Research
- While focusing on non-drug aspects, it's worth noting that related compounds have been investigated in drug discovery, particularly in identifying new nonpeptide agonists for specific receptors. This underscores the compound's potential utility in medicinal chemistry (Croston et al., 2002).
Mécanisme D'action
Target of Action
The primary target of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor plays a crucial role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior.
Mode of Action
1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine interacts with its target, the 5-HT2C receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. The activation of the 5-HT2C receptor can lead to various physiological changes, depending on the specific neuronal circuitry involved .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine .
Result of Action
The activation of the 5-HT2C receptor by 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine can lead to various molecular and cellular effects. For instance, it can influence neurotransmission and neuronal activity, potentially affecting behaviors such as mood and anxiety .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that may affect the compound’s metabolism .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRJAXYSCHDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670314 | |
| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886368-66-7 | |
| Record name | 3-Chloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886368-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



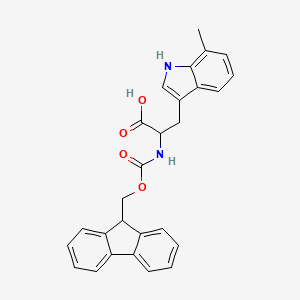


![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
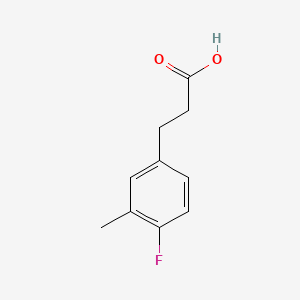
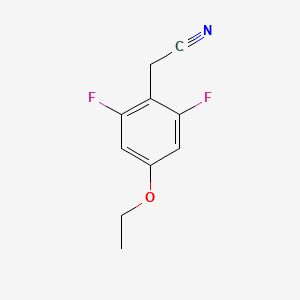

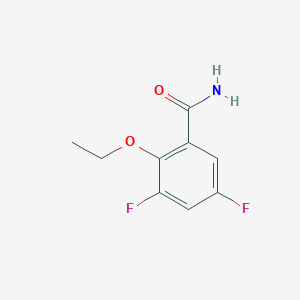
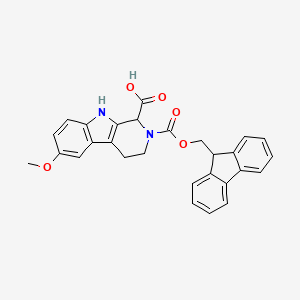

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)


